

Physicochemical properties of 3-(Aminomethyl)benzo[b]thiophene hydrochloride salt

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Compound of Interest

Compound Name: 3-(Aminomethyl)benzo[b]thiophene

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An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)benzo[b]thiophene Hydrochloride Salt

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of 3-(Aminomethyl)benzo[b]thiophene hydrochloride. Given that this compound is primarily a research chemical, publicly available experimental data for the hydrochloride salt is limited. This guide compiles available data for the corresponding free base, presents calculated values for the salt, and outlines the expected properties and the standardized experimental protocols used for their determination.

Core Physicochemical Properties

The hydrochloride salt of 3-(Aminomethyl)benzo[b]thiophene is formed by the reaction of the free base with hydrochloric acid. This conversion is a common strategy in drug development to improve solubility and stability. While specific experimental data for the salt is not readily available in the literature, its properties can be inferred from the known data of the free base and general chemical principles.

Data Presentation

The following tables summarize the known and calculated physicochemical properties.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source/Method
Compound Name	3-(Aminomethyl)benzo[b]thiophene Hydrochloride	-
Free Base Name	3-(Aminomethyl)benzo[b]thiophene	-
CAS Number (Free Base)	40615-04-1	[1][2]
CAS Number (HCl Salt)	Not explicitly found in searches.	-
Molecular Formula (Free Base)	C ₉ H ₉ NS	[1]
Molecular Formula (HCl Salt)	C ₉ H ₁₀ CINS	Calculation
Molecular Weight (Free Base)	163.24 g/mol	[1]
Molecular Weight (HCl Salt)	199.70 g/mol	Calculation

| Canonical SMILES (Free Base) | C1=CC=C2C(=C1)C(=CS2)CN |[1] |

Table 2: Physicochemical Data (Experimental and Estimated)

Property	Value (Free Base)	Expected Value (HCl Salt)	Source (Free Base)
Appearance	Data not available	Likely a white to off-white solid	General property of amine salts
Melting Point	Data not available	Higher than the free base	General property of salts
Boiling Point	303.9 °C at 760 mmHg	Decomposes before boiling	[2]
Density	1.227 g/cm ³	Higher than the free base	[2]
Aqueous Solubility	Low (predicted)	Significantly higher than the free base	General property of amine salts
pKa (of conjugate acid)	Data not available	Estimated 8-10	Typical for primary aminomethyl groups
LogP (Octanol/Water)	1.8 (XLogP3)	Lower than the free base in ionized form	Predicted

| Storage Conditions | - | Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][4] | Safety Data Sheets[3][4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of an amine hydrochloride salt like **3-(Aminomethyl)benzo[b]thiophene** hydrochloride are provided below. These are standardized procedures widely used in the pharmaceutical industry.[5][6][7]

Melting Point Determination

The melting point is a critical indicator of purity. A sharp, defined melting range typically signifies a pure compound.

- Methodology: Capillary Melting Point

- **Sample Preparation:** A small amount of the dry, powdered hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Measurement:** The capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.[8]

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter for any compound intended for biological research, as it directly impacts bioavailability.[9]

- **Methodology: Equilibrium Shake-Flask Method**
 - **Sample Preparation:** An excess amount of the hydrochloride salt is added to a known volume of a specific solvent (e.g., deionized water, phosphate-buffered saline at pH 7.4) in a sealed, screw-cap vial.
 - **Equilibration:** The vials are agitated in a shaker bath at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - **Phase Separation:** The resulting suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid from the saturated solution.
 - **Quantification:** The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

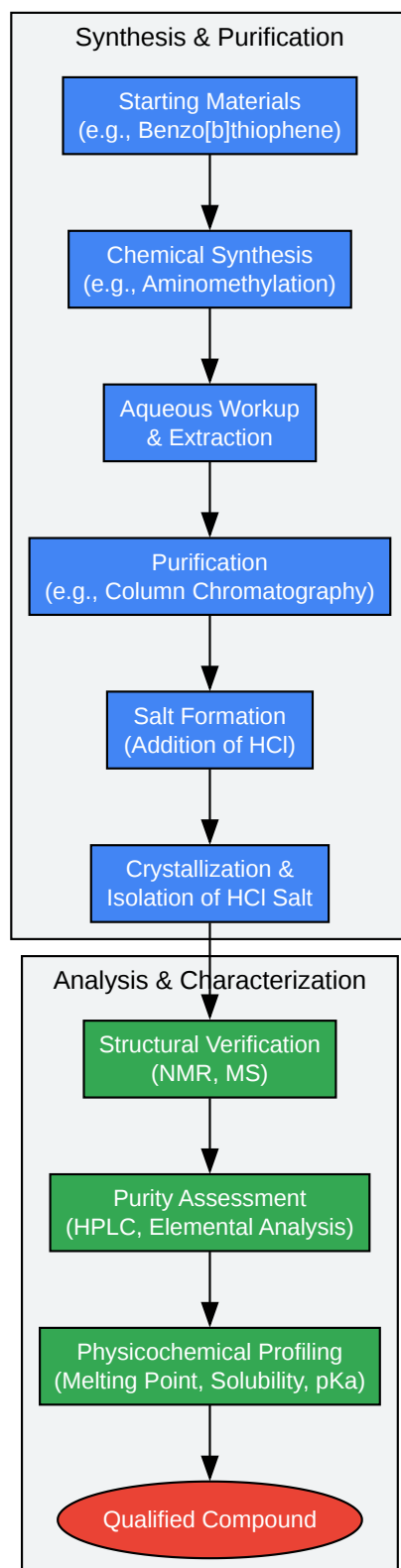
Acid Dissociation Constant (pKa) Determination

The pKa value defines the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.[8]

- Methodology: Potentiometric Titration
 - Sample Preparation: A precisely weighed amount of the hydrochloride salt is dissolved in a known volume of deionized water.
 - Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
 - Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the protonated amine has been neutralized to the free base.^[8]

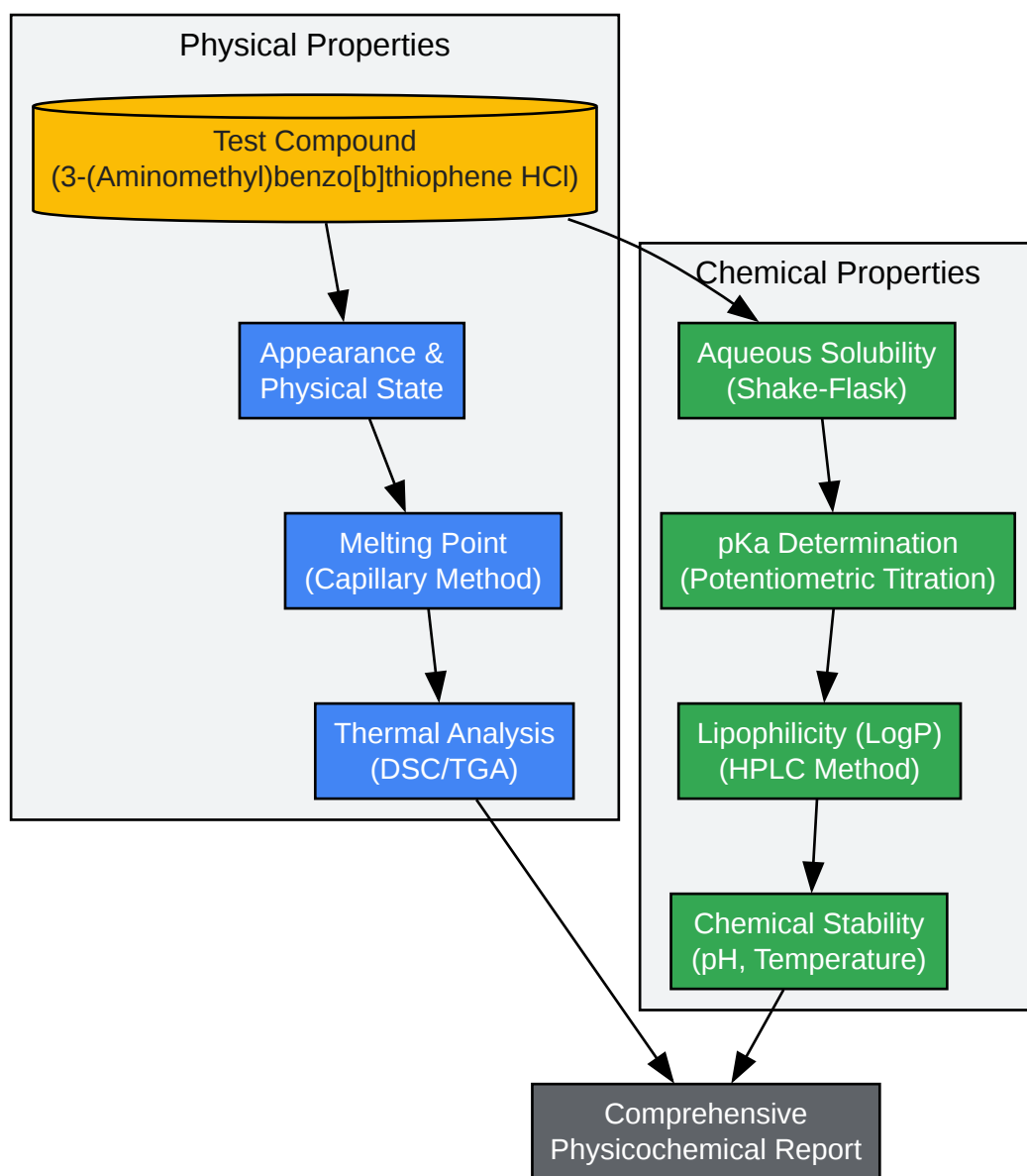
Logical and Experimental Workflows

To ensure consistent quality and characterization of a research compound, a structured workflow is essential. The following diagrams illustrate a typical process from synthesis to final characterization.



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Caption: A generalized workflow for the synthesis and quality control of a chemical entity.



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Caption: Experimental workflow for comprehensive physicochemical characterization.

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